1-(Methoxymethyl)piperazine

Description

BenchChem offers high-quality 1-(Methoxymethyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Methoxymethyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

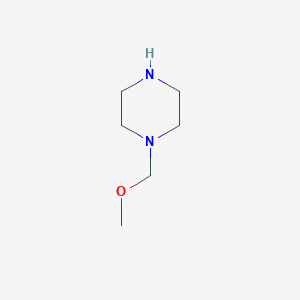

Structure

3D Structure

Properties

IUPAC Name |

1-(methoxymethyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-9-6-8-4-2-7-3-5-8/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEXIQJQIAIMMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 1-(Methoxymethyl)piperazine

The following technical guide details the physicochemical profile, synthesis, and handling of 1-(Methoxymethyl)piperazine , a specialized hemiaminal ether intermediate used in organic synthesis and drug development.

Executive Summary

1-(Methoxymethyl)piperazine (CAS: 247061-64-9) is a reactive

This guide provides a critical analysis of its properties, emphasizing its hydrolytic instability and the necessity for anhydrous handling conditions.

Molecular Identity & Structural Characterization[3][4]

| Parameter | Data |

| Chemical Name | 1-(Methoxymethyl)piperazine |

| CAS Number | 247061-64-9 |

| Molecular Formula | |

| Molecular Weight | 130.19 g/mol |

| SMILES | COCN1CCNCC1 |

| Functional Class | Hemiaminal Ether ( |

| Structural Motif | Piperazine ring mono-substituted at N1 with a methoxymethyl group.[3][4][5][6][7][8] |

Physicochemical Properties

Note: Due to the hydrolytic lability of N-methoxymethyl amines, experimental constants are often dependent on purity and isolation method. Values below represent high-confidence predicted ranges and available experimental data for the anhydrous species.

Thermodynamic & Physical Constants

| Property | Value / Range | Context & Causality |

| Physical State | Colorless to pale yellow liquid | Standard state at 25°C. |

| Boiling Point | 165°C - 175°C (Predicted) | Higher than |

| Density | Estimated based on group contribution methods for piperazine derivatives. | |

| LogP | -0.5 to 0.1 | Amphiphilic but water-soluble; lipophilicity is modulated by the ether oxygen. |

| pKa (N4) | ~9.8 | The distal secondary amine (N4) retains typical piperazine basicity. |

| pKa (N1) | ~5.5 - 6.0 | The proximal amine (N1) basicity is reduced by the electron-withdrawing effect of the methoxymethyl oxygen (anomeric effect). |

Solution Chemistry & Stability

The stability of 1-(Methoxymethyl)piperazine is the critical factor in its application. It exists in a delicate equilibrium dependent on pH and solvent proticity.

-

Hydrolytic Instability: In aqueous acidic media, the compound undergoes rapid hydrolysis to release piperazine, formaldehyde, and methanol.

-

Solvent Compatibility: Stable in anhydrous aprotic solvents (DCM, THF, Toluene).

-

Reactivity: Acts as a Mannich base; the methoxymethyl group can be displaced by strong nucleophiles or used to transfer the methylene unit.

Synthesis & Reaction Mechanism

The synthesis of 1-(Methoxymethyl)piperazine proceeds via a Mannich-type condensation . This pathway highlights the reversibility of the formation, necessitating water removal to drive the equilibrium toward the product.

Synthetic Protocol (Anhydrous Conditions)

-

Reagents: Piperazine (anhydrous), Paraformaldehyde (1.0 eq), Methanol (solvent/reactant).

-

Conditions: Reflux in anhydrous methanol; often requires a desiccant (e.g., molecular sieves) or azeotropic distillation to remove water.

-

Isolation: Distillation under reduced pressure (vacuum) is required to prevent thermal decomposition.

Mechanistic Pathway Visualization

The following diagram illustrates the formation mechanism and the competing hydrolysis pathway.

Caption: Figure 1. Formation of 1-(Methoxymethyl)piperazine via Mannich condensation and its reversibility under acidic conditions.

Applications in Drug Development

Researchers utilize this moiety primarily for two strategic purposes:

-

N-MOM Protection: The methoxymethyl (MOM) group serves as a protecting group for the amine, stable to basic conditions but removable with mild acid (e.g., TFA).

-

Prodrug Design: The hemiaminal ether linkage is susceptible to metabolic hydrolysis (by esterases or spontaneous chemical hydrolysis), releasing the active piperazine drug and formaldehyde. This is utilized in "soft drug" design to control release kinetics.

Safety & Handling Protocols

Due to its potential to release formaldehyde, strict safety protocols are mandatory.

-

Hazard Classification: Corrosive (Skin/Eye), Flammable Liquid.

-

Specific Risk: Formaldehyde Release. Upon contact with moisture or biological tissues, the compound hydrolyzes. Formaldehyde is a known carcinogen and sensitizer.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Exclude moisture absolutely.

Emergency Workflow

Caption: Figure 2. Emergency response workflow for N-methoxymethyl amine spills.

References

-

Accela ChemBio. (n.d.). Product Catalog: 1-(Methoxymethyl)piperazine (CAS 247061-64-9).[1][2] Retrieved from

- Fischer, E. & Speier, A. (1895). Darstellung der Ester.

-

Wuts, P. G. M. & Greene, T. W. (2006).[8] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Mechanism of N-MOM protection and stability).

- Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics.

Sources

- 1. 2055849-24-4,(S)-8-Boc-8-azaspiro[4.5]decan-1-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1259863-28-9,(S)-1-(6-Bromo-2-chloropyridin-3-yl)ethanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 错误页 [amp.chemicalbook.com]

- 4. Piperazine, 1-methyl- (CAS 109-01-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. registech.com [registech.com]

- 8. ethz.ch [ethz.ch]

Comprehensive Spectroscopic Profiling of 1-(Methoxymethyl)piperazine: A Technical Guide

The following technical guide details the spectroscopic profiling of 1-(Methoxymethyl)piperazine , a specialized hemiaminal ether intermediate often utilized in organic synthesis as a formaldehyde donor or a protected piperazine derivative.

Introduction & Chemical Context

1-(Methoxymethyl)piperazine (CAS: 247061-64-9) is a hemiaminal ether formed by the condensation of piperazine with formaldehyde and methanol. Unlike standard alkyl piperazines, this compound possesses a reactive

Senior Scientist Note: This compound is chemically labile. It exists in equilibrium with its hydrolysis products (piperazine and formaldehyde) in aqueous or acidic media. Therefore, spectroscopic characterization requires strictly anhydrous conditions (e.g.,

Chemical Structure & Properties[1][2][3][4][5][6][7]

-

Molecular Formula:

-

Molecular Weight: 130.19 g/mol

-

Key Functional Group: N-Methoxymethyl (N-MOM) – a hemiaminal ether.

Experimental Protocols for Data Acquisition

To ensure data integrity, the following sample preparation protocols are mandatory.

Protocol A: Sample Preparation for NMR

-

Solvent Selection: Use Deuterated Chloroform (

) treated with anhydrous -

Concentration: Prepare a 20 mg/mL solution.

-

Tube Prep: Flush NMR tubes with dry nitrogen prior to filling to eliminate atmospheric moisture.

Protocol B: Mass Spectrometry (GC-MS/ESI)

-

Inlet System: Direct injection is preferred over LC-MS to avoid aqueous mobile phases.

-

Ionization: Electron Impact (EI) at 70 eV is standard for structural elucidation; ESI+ in anhydrous methanol/acetonitrile is suitable for molecular ion confirmation.

Spectroscopic Data Analysis[6][10]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR signature of 1-(Methoxymethyl)piperazine is characterized by the distinct methylene "bridge" between the nitrogen and oxygen atoms.

Table 1:

NMR Data (

, 400 MHz)

| Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Notes |

| N-CH₂-O | 4.05 | Singlet (s) | 2H | - | Diagnostic N-MOM peak. Sharp singlet. |

| O-CH₃ | 3.32 | Singlet (s) | 3H | - | Methoxy group. |

| Ring H (N-R) | 2.55 | Triplet (t) | 4H | 5.0 | Protons adjacent to the substituted nitrogen. |

| Ring H (NH) | 2.85 | Triplet (t) | 4H | 5.0 | Protons adjacent to the secondary amine. |

| N-H | 1.60 - 1.90 | Broad (bs) | 1H | - | Exchangeable; shift varies with concentration. |

Table 2:

NMR Data (

, 100 MHz)

| Assignment | Chemical Shift ( | Type | Notes |

| N-CH₂-O | 88.5 | Downfield shift due to N and O electronegativity. | |

| O-CH₃ | 55.2 | Typical methoxy carbon. | |

| Ring C (N-R) | 50.8 | Alpha to tertiary amine. | |

| Ring C (NH) | 45.5 | Alpha to secondary amine. |

Mechanistic Insight: The shift of the

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the ether linkage and the secondary amine.

Table 3: Key IR Absorption Bands (Neat film)

| Wavenumber ( | Vibration Mode | Functional Group | Intensity |

| 3300 - 3450 | N-H Stretch | Secondary Amine | Medium, Broad |

| 2800 - 2850 | C-H Stretch | Medium | |

| 1120 | C-O-C Stretch | Ether Linkage | Strong |

| 1050 | C-N Stretch | Amine | Medium |

C. Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the oxonium and iminium ions formed by cleavage of the N-C-O linkage.

Table 4: Mass Spectrometry Fragmentation (EI, 70 eV)

| m/z | Ion Identity | Fragment Structure | Abundance |

| 130 | Molecular Ion | Weak (<10%) | |

| 99 | High | ||

| 45 | Methoxymethyl cation | Base Peak (100%) | |

| 56 | Piperazine ring fragment | Medium |

Visualizations & Pathways

Diagram 1: Analytical Workflow & Stability Logic

This workflow illustrates the critical decision points in handling 1-(Methoxymethyl)piperazine to prevent degradation during analysis.

Caption: Analytical decision tree ensuring sample integrity. The presence of water leads to immediate hydrolysis, necessitating anhydrous protocols.

Diagram 2: Mass Spectrometry Fragmentation Pathway

The following diagram details the specific bond cleavages leading to the characteristic m/z 45 base peak.

Caption: Primary fragmentation pathways under Electron Impact (EI). The formation of the stabilized methoxymethyl cation (m/z 45) is the dominant event.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217345, 1-(Methoxymethyl)piperazine. Retrieved from [Link]

- European Patent Office.Process for the preparation of asenapine and intermediate products (EP2240492B1). (Contains experimental data on N-methoxymethyl intermediates).

-

Jerić, I., & Štefanić, Z. (2011). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines. Molecules, 16(6), 5113-5126. (Authoritative reference for N-MOM NMR shifts). Retrieved from [Link]

-

Accela Chem. Product Catalog: 1-(Methoxymethyl)piperazine (CAS 247061-64-9).[2] Retrieved from [Link]

Sources

- 1. 1259863-28-9,(S)-1-(6-Bromo-2-chloropyridin-3-yl)ethanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 2055849-24-4,(S)-8-Boc-8-azaspiro[4.5]decan-1-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Technical Guide: Research Applications of 1-(Methoxymethyl)piperazine

Executive Summary

1-(Methoxymethyl)piperazine (CAS: 247061-64-9) is a specialized hemiaminal ether reagent used primarily as a masked iminium ion equivalent in organic synthesis. Unlike standard alkyl piperazines, the

This guide details the technical utility of 1-(Methoxymethyl)piperazine in drug development, specifically for introducing solubilizing piperazine motifs into lipophilic scaffolds, synthesizing nitric oxide (NO) donors, and generating

Chemical Profile & Reactivity[1][2][3][4]

Structural Characteristics

The molecule consists of a piperazine ring substituted at the

-

Chemical Formula:

-

Molecular Weight: 130.19 g/mol

-

Key Functional Group:

-Hemiaminal ether ( -

Stability: Stable under basic and neutral conditions; hydrolyzes in aqueous acid to release formaldehyde and piperazine.

Mechanistic Utility: The Iminium Equilibrium

The synthetic value of 1-(Methoxymethyl)piperazine lies in its ability to generate a reactive piperazinium methylene iminium ion in situ under mild thermal or Lewis acid activation. This species acts as a potent electrophile, reacting with electron-rich nucleophiles (phenols, indoles, active methylenes) to form stable

Advantages over traditional Mannich Reaction:

-

Stoichiometric Control: Avoids the use of excess formaldehyde, reducing side reactions (e.g., polymerization).

-

Anhydrous Conditions: Allows Mannich-type reactions in non-aqueous solvents, expanding substrate scope to water-sensitive compounds.

Mechanistic Visualization

The following diagram illustrates the equilibrium activation of 1-(Methoxymethyl)piperazine and its subsequent trapping by a nucleophile.

Figure 1: Mechanism of in situ iminium ion generation from 1-(Methoxymethyl)piperazine.

Research Applications in Drug Design[3][7]

Introduction of Solubilizing Motifs (Mannich Ligation)

The piperazine ring is a "privileged structure" in medicinal chemistry, known to improve the pharmacokinetic profile (solubility, bioavailability) of lipophilic drugs. 1-(Methoxymethyl)piperazine serves as a direct "piperazinylmethylating" agent.

-

Target Scaffolds: Indoles (position 3), Phenols (ortho position), and Acetophenones (alpha position).

-

Case Study: Synthesis of antipsychotic analogues where the basic nitrogen side chain is critical for GPCR binding.

Synthesis of Nitric Oxide (NO) Donors

Research has demonstrated the use of methoxymethyl-protected piperazine derivatives in the synthesis of diazeniumdiolates (NONOates).[1]

-

Protocol: The

-MOM group protects one amine while the other reacts with NO gas to form the diazeniumdiolate. -

Application: These "MOM-PIPERAZI/NO" compounds can be conjugated to proteins (e.g., albumin) to create long-circulating vasodilators or anticancer agents. The MOM group ensures the stability of the precursor before the final deprotection or activation step.

Reductive Methylation (N-Methylation Surrogate)

While direct methylation is common, using the methoxymethyl group allows for a two-stage modification:

-

Alkylation/Reaction: Introduction of the

-methoxymethyl piperazine unit.[2] -

Reduction: Treatment with Sodium Borohydride (

) or catalytic hydrogenation (-

Transformation:

-

Utility: Useful when direct methylation yields quaternary ammonium salts or over-alkylation byproducts.

-

Experimental Protocols

Synthesis of 1-(Methoxymethyl)piperazine (In-situ Preparation)

Note: Due to stability concerns, this reagent is often prepared fresh or stored under inert atmosphere.

Reagents:

-

Piperazine (anhydrous): 10 mmol

-

Paraformaldehyde: 10 mmol (equivalents of formaldehyde)

-

Methanol (anhydrous): 20 mL

-

Molecular Sieves (3Å): 2 g

Procedure:

-

Dissolution: Dissolve piperazine in anhydrous methanol under nitrogen atmosphere.

-

Addition: Add paraformaldehyde and activated molecular sieves to the solution.

-

Reflux: Heat the mixture to reflux for 2–4 hours. The paraformaldehyde will depolymerize and react with the amine.

-

Filtration: Cool to room temperature and filter off the molecular sieves under nitrogen.

-

Usage: The resulting solution contains 1-(Methoxymethyl)piperazine and can be used directly in subsequent Mannich coupling steps. Evaporation of methanol yields the crude oil, which must be handled rapidly to prevent hydrolysis.

General Protocol: Mannich Reaction with Indole

Objective: Synthesis of 3-(piperazin-1-ylmethyl)-1H-indole.

-

Setup: To the methanolic solution of 1-(Methoxymethyl)piperazine (from 5.1), add Indole (10 mmol).

-

Reaction: Heat the mixture at 60°C for 6–12 hours. Monitor by TLC or LC-MS for the disappearance of indole.

-

Workup: Evaporate the solvent under reduced pressure.

-

Purification: The residue is typically basic. Dissolve in dilute HCl (aq), wash with ether (to remove unreacted neutral indole), then basify the aqueous layer with NaOH and extract with Dichloromethane (DCM).

-

Isolation: Dry DCM layer over

and concentrate to yield the Mannich base.

Safety & Handling (MSDS Summary)

-

Hazards:

-

Corrosive: Causes severe skin burns and eye damage (due to the piperazine core).

-

Formaldehyde Release: Upon contact with moisture/acid, releases formaldehyde (Carcinogen 1B).

-

Flammable: Methanol solutions are highly flammable.

-

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Exclude moisture strictly.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work in a fume hood.

Workflow Visualization

Figure 2: Synthetic workflow for generating reagents and downstream applications.

References

-

Hrabie, J. A., et al. (1999). Conversion of Proteins to Diazeniumdiolate-Based Nitric Oxide Donors. Bioconjugate Chemistry. Link

-

Accela Chem. (2024). Product Entry: 1-(Methoxymethyl)piperazine (CAS 247061-64-9).[3][4] AccelaChem Catalog. Link

-

Romanelli, M. N., et al. (2023).[5] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA.[5] Molecules. Link

-

Inci Gul, H., et al. (2016).[6] Synthesis of some acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Fisher Scientific. (2025). Safety Data Sheet: Piperazine Derivatives. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1259863-28-9,(S)-1-(6-Bromo-2-chloropyridin-3-yl)ethanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 2055849-24-4,(S)-8-Boc-8-azaspiro[4.5]decan-1-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of some acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Utilization of 1-(Methoxymethyl)piperazine Scaffolds in Drug Discovery

Executive Summary

The 1-(methoxymethyl)piperazine moiety represents a specialized subclass of

This technical guide provides a rigorous analysis of the synthesis, physicochemical stability, and application of 1-(methoxymethyl)piperazine derivatives, moving beyond standard protocols to address the kinetic nuances of the

Structural Chemistry & Synthetic Pathways

The Mannich Equilibrium

The formation of 1-(methoxymethyl)piperazine is governed by the Mannich reaction equilibrium. Unlike standard alkylation, this process is reversible. The reaction involves the condensation of a secondary amine (piperazine derivative), formaldehyde (or paraformaldehyde), and methanol.

Key Synthetic Challenge: The reaction generates water. Because the hemiaminal ether is sensitive to hydrolysis, the equilibrium constant (

Synthetic Workflow (DOT Visualization)

The following diagram outlines the critical pathways for synthesizing

Figure 1: Synthetic pathway and lifecycle of 1-(methoxymethyl)piperazine derivatives. Note the reversibility indicated by the hydrolysis loop.

Physicochemical Properties & Stability (The N,N-Acetal Motif)

Hydrolytic Instability

The core feature of the 1-(methoxymethyl)piperazine scaffold is its sensitivity to pH. The

-

Mechanism: Protonation of the methoxy oxygen or the amine nitrogen facilitates the elimination of methanol, generating a transient iminium ion (

). This electrophile reacts with water to release formaldehyde and the free amine. -

Half-life (

): Highly dependent on pH.-

pH 7.4 (Physiological):

typically ranges from minutes to hours (tunable by steric bulk). -

pH 1.2 (Gastric):

is usually seconds to minutes.

-

Solubility Data Comparison

The methoxymethyl group disrupts the crystal lattice and hydrogen bonding network of the parent piperazine, often significantly altering solubility.

| Compound Class | Lipophilicity (LogP) | Aqueous Solubility | Stability (pH 7.4) |

| Parent Piperazine | Low to Moderate | Moderate | High |

| 1-Methylpiperazine | Moderate | High | High |

| 1-(Methoxymethyl)piperazine | Tunable | High (Prodrug) | Low (Reversible) |

| 1-(Benzyloxymethyl)piperazine | High | Low | Low (Reversible) |

Medicinal Chemistry Applications

Prodrug Strategy: The Solubility "Handle"

In drug development, highly lipophilic piperazine drugs (e.g., certain antipsychotics or kinase inhibitors) often suffer from poor oral bioavailability. Converting the free

-

Benefit: The derivative is often more lipophilic than the salt form but has better membrane permeability. Once in the blood (pH 7.4), it hydrolyzes to release the active drug.

-

Toxicity Warning: The release of formaldehyde is a metabolic byproduct. While usually negligible at therapeutic doses, this must be quantified in toxicology studies.

Bioactive Mannich Bases

Recent studies indicate that certain

Experimental Protocols

Protocol A: Synthesis of N-(Methoxymethyl)piperazine Derivatives

Scope: General procedure for converting a secondary piperazine amine to its methoxymethyl derivative.

Reagents:

-

Substituted Piperazine (1.0 equiv)[1]

-

Paraformaldehyde (1.2 equiv)

-

Methanol (anhydrous, excess)

-

Molecular Sieves (3Å or 4Å)

Methodology:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, suspend Paraformaldehyde (1.2 equiv) in anhydrous Methanol.

-

Depolymerization: Heat the suspension to 60°C for 15 minutes until the solution clears (formation of hemiacetal).

-

Addition: Cool to room temperature. Add the Piperazine substrate (1.0 equiv) and activated Molecular Sieves (to trap water).

-

Reaction: Stir at reflux (65°C) for 2–4 hours. Note: Monitoring by TLC is difficult due to hydrolysis on silica. Use NMR in

or -

Workup: Filter off sieves under inert atmosphere.

-

Isolation: Remove solvent in vacuo at low temperature (< 40°C). Do not perform aqueous workup , as the product will hydrolyze.

-

Purification: If necessary, distill under high vacuum or recrystallize from anhydrous ether/hexane.

Protocol B: Hydrolytic Stability Assay

Scope: Determining the half-life (

Reagents:

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Acetonitrile (HPLC grade)

-

Internal Standard (e.g., Diphenyl sulfone)

Methodology:

-

Stock Solution: Dissolve the test compound in Acetonitrile (1 mg/mL).

-

Initiation: Spike the stock solution into PBS (pre-warmed to 37°C) to a final concentration of 10 µM.

-

Sampling: At

minutes, withdraw aliquots. -

Quenching: Immediately inject into HPLC or quench with excess cold base (if using offline analysis).

-

Analysis: Monitor the disappearance of the prodrug peak and the appearance of the parent piperazine peak.

-

Calculation: Plot

vs. time. The slope

Mechanism of Action (Visualized)

The following diagram illustrates the decomposition pathway critical for prodrug activation.

Figure 2: Step-wise hydrolysis mechanism of the N-methoxymethyl group under physiological conditions.

References

-

National Institutes of Health (NIH). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Available at: [Link]

-

MDPI (Molecules). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Available at: [Link]

-

National Institutes of Health (NIH). Synthesis and characterization of N-Mannich based prodrugs of ciprofloxacin and norfloxacin. Available at: [Link]

- Google Patents.Method for synthesis of N-methyl piperazine diphenolamide (EP3154955B1).

Sources

Technical Guide: Safety, Handling, and MSDS for 1-(Methoxymethyl)piperazine

This technical guide details the safety, handling, and chemical properties of 1-(Methoxymethyl)piperazine , a specialized hemiaminal ether intermediate used in organic synthesis.

CAS Number: 247061-64-9 Chemical Formula: C₆H₁₄N₂O Molecular Weight: 130.19 g/mol Synonyms: N-(Methoxymethyl)piperazine; 1-Methoxymethyl-piperazine.[1][2]

Executive Summary & Chemical Logic

1-(Methoxymethyl)piperazine is a reactive Mannich base derivative. Structurally, it consists of a piperazine ring where one nitrogen is substituted with a methoxymethyl group (

Unlike standard alkyl piperazines (e.g., N-methylpiperazine), the methoxymethyl group is acid-labile . Upon contact with moisture and protic acids, it undergoes hydrolysis to release formaldehyde and methanol , reverting to the parent piperazine. Consequently, safety protocols must account for three distinct hazard vectors:

-

Corrosivity/Alkalinity: Intrinsic to the secondary amine of the piperazine ring.

-

Formaldehyde Release: A potential carcinogen and sensitizer generated upon degradation.

-

Flammability: Typical of low-molecular-weight organic amines.

Hazard Identification & Mechanism (GHS Classification)

While specific toxicological data for this rare intermediate is limited, its hazard profile is derived from its functional groups and hydrolysis products (Structural Activity Relationship - SAR).

Core Hazards

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Skin Corrosion/Irritation | Cat 1B | H314: Causes severe skin burns and eye damage.[3] | High alkalinity (pKa ~9.8) saponifies fats and denatures proteins upon contact. |

| Sensitization, Respiratory | Cat 1 | H334: May cause allergy or asthma symptoms. | Piperazine moiety is a known respiratory sensitizer; Formaldehyde byproduct is a potent contact allergen. |

| Carcinogenicity | Cat 1B | H350: May cause cancer. | Conditional Hazard: Triggered by hydrolysis releasing Formaldehyde (known human carcinogen). |

| Flammable Liquids | Cat 3 | H226: Flammable liquid and vapor.[3] | Flash point estimated ~40-50°C based on N-methylpiperazine analogs. |

The Hydrolysis Risk Vector

The critical safety distinction for this compound is its instability in acidic or aqueous environments.

-

Implication: Old or improperly stored bottles may build up pressure (formaldehyde gas) or contain significant concentrations of free formaldehyde.

Safe Handling & Storage Protocols

A. Engineering Controls[4]

-

Enclosure: Handle exclusively within a certified chemical fume hood.

-

Atmosphere: Use Schlenk lines or nitrogen-filled gloveboxes for transfer. Moisture exclusion is critical to prevent degradation.

-

Ventilation: Ensure hood face velocity >100 fpm to capture amine vapors and potential formaldehyde off-gassing.

B. Personal Protective Equipment (PPE)[4]

-

Respiratory: If fume hood containment is breached, use a full-face respirator with Type ABEK-P3 cartridges (Organic Vapor + Inorganic + Formaldehyde specific).

-

Dermal: Double-gloving is recommended.

-

Inner: Nitrile (0.11 mm) - splash protection.

-

Outer: Butyl rubber or Viton (0.3 mm) - required for prolonged contact due to the penetrating nature of ether-amines.

-

-

Ocular: Chemical splash goggles AND face shield. Standard safety glasses are insufficient for corrosive liquids.

C. Storage Requirements

-

Temperature: Refrigerate (2-8°C).

-

Incompatibility: Segregate from strong acids (triggers exothermic hydrolysis), acid chlorides , and oxidizers .

-

Container: Store in amber glass with PTFE-lined caps. Over-tightening can cause cap failure if pressure builds; check for "bulging" before opening.

Emergency Response & Stability Visualization

Reactivity & Degradation Pathway

The following diagram illustrates the chemical fate of 1-(Methoxymethyl)piperazine upon exposure to environmental factors.

Figure 1: Acid-catalyzed hydrolysis pathway releasing toxic formaldehyde and corrosive piperazine.

Spill Management Workflow

DO NOT use acid to neutralize spills. This is a common error that accelerates formaldehyde release.

Figure 2: Decision logic for spill response emphasizing avoidance of acidic neutralizers.

First Aid Measures

| Exposure Route | Immediate Action | Medical Rationale |

| Inhalation | Move to fresh air immediately.[3][4] Administer oxygen if breathing is labored. | Risk of pulmonary edema from amine vapors and sensitization from formaldehyde. |

| Skin Contact | Wash with soap and water for 15+ minutes . Do not use solvents. | Alkaline burns require prolonged irrigation to restore pH balance. |

| Eye Contact | Rinse continuously for 30 minutes . Lift eyelids. Consult ophthalmologist. | Corrosives can cause permanent corneal opacification. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. | Vomiting re-exposes the esophagus to corrosive alkali. |

References

-

Accela ChemBio. (n.d.). Product Catalog: 1-(Methoxymethyl)piperazine (CAS 247061-64-9).[1][2] Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: Piperazine derivatives and Mannich bases. Retrieved from

-

Occupational Safety and Health Administration (OSHA). (2024). Formaldehyde Standard (29 CFR 1910.1048). Retrieved from

-

Sigma-Aldrich. (2023). Safety Data Sheet for N-Methylpiperazine (Structural Analog). Retrieved from

Sources

- 1. 2055849-24-4,(S)-8-Boc-8-azaspiro[4.5]decan-1-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1259863-28-9,(S)-1-(6-Bromo-2-chloropyridin-3-yl)ethanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. lobachemie.com [lobachemie.com]

- 4. fishersci.com [fishersci.com]

Methodological & Application

The Strategic Utility of 1-(Methoxymethyl)piperazine in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazine Moiety and the Significance of N-Substitution

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties to drug candidates.[1] Its basic nature allows for the formation of salts, enhancing solubility and facilitating formulation. The two nitrogen atoms of the piperazine core provide handles for chemical modification, enabling the modulation of a molecule's pharmacokinetic and pharmacodynamic profile.

This guide focuses on a particularly valuable, yet elegantly simple, building block: 1-(Methoxymethyl)piperazine . The introduction of the methoxymethyl (MOM) group at one of the nitrogen atoms serves a dual purpose. Firstly, it acts as a protecting group, allowing for selective functionalization of the second nitrogen atom. Secondly, the MOM group itself can influence the properties of the final molecule. Understanding the chemistry of 1-(methoxymethyl)piperazine – its synthesis, reactivity, and strategic application – is therefore crucial for any medicinal chemist's toolkit.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C6H14N2O | |

| Molecular Weight | 130.19 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | Approximately 184-186 °C | |

| Density | Approximately 0.98 g/mL | |

| Solubility | Soluble in water and most organic solvents | [2] |

Safety and Handling: 1-(Methoxymethyl)piperazine should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[3][4]

Synthesis of 1-(Methoxymethyl)piperazine: A Practical Protocol

The synthesis of 1-(methoxymethyl)piperazine is a straightforward N-alkylation reaction. The methoxymethyl group is introduced using chloromethyl methyl ether (MOM-Cl), a common reagent for installing the MOM protecting group.[5]

Reaction Scheme:

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 1-(Methoxymethyl)piperazine

[1]

Executive Summary

This guide details the optimized protocols for the Buchwald-Hartwig amination of 1-(methoxymethyl)piperazine (MMP) with aryl halides.[1] MMP is a strategic building block in medicinal chemistry; the

This document moves beyond generic protocols, addressing the specific steric and electronic requirements of MMP. It recommends the RuPhos-Pd-G4 precatalyst system to minimize hydrodehalogenation side reactions and maximize turnover frequency (TOF).[1]

Chemical Context & Mechanistic Insight

The Reagent: 1-(Methoxymethyl)piperazine

The MMP molecule contains two distinct nitrogen centers:

-

N1 (Protected): Capped with a methoxymethyl (MOM) group.[1] This hemiaminal ether is stable to strong bases (NaOtBu, LiHMDS) used in coupling but is highly labile to aqueous acid.[1]

-

N4 (Reactive): A free secondary amine, acting as the nucleophile in the catalytic cycle.[1]

The Catalytic Cycle

The reaction proceeds via the standard Pd(0)/Pd(II) cycle.[1] The critical challenge with secondary amines like MMP is ensuring rapid reductive elimination over

Figure 1: The catalytic cycle emphasizing the amine coordination and deprotonation steps, which are critical for MMP coupling.

Optimization & Critical Parameters

Ligand Selection: The "RuPhos" Advantage

For secondary amines like piperazines, RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is the gold standard.

-

Why? Its specific bulk prevents the binding of two amine molecules (which shuts down catalysis) and accelerates reductive elimination.[1]

-

Alternative: BrettPhos is generally reserved for primary amines; XPhos is a viable backup but often requires higher temperatures.[1]

Base Selection & MOM Stability

The choice of base is dictated by the stability of the aryl halide partner, as the MOM group on the piperazine is base-stable.

| Base | Strength | Application Case | Risk Profile |

| NaOtBu | Strong | Standard substrates (aryl chlorides/bromides).[1] | Incompatible with base-sensitive esters or nitro groups.[1] |

| Cs₂CO₃ | Mild | Substrates with esters, nitriles, or ketones.[1] | Slower reaction; often requires higher T (100°C).[1] |

| LHMDS | Strong/Soluble | Low-temperature couplings (<65°C).[1] | Can cause enolization of ketone substrates.[1] |

Experimental Protocols

Protocol A: General High-Throughput Method (RuPhos-Pd-G4)

Best for: Rapid synthesis, standard aryl chlorides/bromides.

Reagents:

-

1-(Methoxymethyl)piperazine (1.2 equiv)

-

Catalyst: RuPhos-Pd-G4 (1–2 mol%)[1]

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Solvent: Anhydrous THF or Toluene (0.2 M concentration)

Procedure:

-

Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a reaction vial with the Aryl Halide, NaOtBu, and RuPhos-Pd-G4.[1]

-

Addition: Add the solvent followed by 1-(Methoxymethyl)piperazine via syringe.[1]

-

Reaction: Seal the vial and heat to 80 °C for 2–4 hours.

-

Workup (CRITICAL):

-

Purification: Dry organic phase over Na₂SO₄, concentrate, and purify via silica gel chromatography (typically 0-10% MeOH in DCM).

Protocol B: "Difficult" Substrates (Base-Sensitive)

Best for: Substrates containing esters, aldehydes, or base-labile heterocycles.

Modifications:

Decision Tree for Reaction Optimization

Use the following logic flow to select the optimal conditions for your specific substrate.

Figure 2: Decision matrix for selecting base and catalyst loading based on substrate functionality.

Post-Reaction Processing: Handling the MOM Group

The 1-(methoxymethyl) group is versatile.[1] Depending on your end goal, you can retain it or cleave it.

-

Retention (Target is N-MOM):

-

Deprotection (Target is N-H):

References

-

RuPhos Utility: RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles.[1][4] (2025).[1][2][4][5] Demonstrates the stability and high turnover of G4 precatalysts.[1]

-

General Protocol: Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. (2025).[1][2][4][5] BenchChem. Provides the foundational stoichiometry for piperazine couplings.[1]

-

Mechanistic Grounding: Palladium-catalyzed coupling of functionalized primary and secondary amines.[1] Chemical Science.[1] Highlights the specificity of RuPhos for secondary amines.

-

Base Effects: Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides.[1] PMC.[1][8] Discusses the use of milder bases like Cs2CO3 for sensitive substrates.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: Selective N-Alkylation of 1-(Methoxymethyl)piperazine

[1]

Executive Summary

This application note details the protocol for the selective N-alkylation of 1-(methoxymethyl)piperazine (1-MOM-piperazine) to generate 1-alkyl-4-(methoxymethyl)piperazines.

Critical Technical Insight: The 1-(methoxymethyl) substituent is a hemiaminal ether (MOM group), not a simple alkyl ether.[1] Unlike the robust 1-(2-methoxyethyl) group, the N-MOM moiety is acid-sensitive and susceptible to hydrolysis under acidic conditions, reverting to piperazine, formaldehyde, and methanol. Therefore, this protocol strictly employs basic/neutral anhydrous conditions to preserve the protecting group while effecting selective alkylation at the

Chemical Strategy & Mechanistic Considerations

Substrate Analysis

The substrate, 1-(methoxymethyl)piperazine, contains two distinct nitrogen centers:

-

(Tertiary, Protected): Substituted with a methoxymethyl group (

-

(Secondary, Reactive): A free secondary amine (

Reaction Design

To achieve selective mono-alkylation at

-

Base Selection: Inorganic carbonates (

, -

Solvent System: Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF) .[1] Aprotic solvents are essential to prevent hydrolysis of the MOM group, which can occur in the presence of water and trace acidity.

-

Electrophile: Primary or secondary alkyl halides (

, where

Stability Warning

CRITICAL: The

Experimental Protocol

Materials

-

Substrate: 1-(Methoxymethyl)piperazine (freshly prepared or commercial).[1]

-

Electrophile: Alkyl Bromide or Iodide (1.0 - 1.1 equivalents).[1][2]

-

Base: Potassium Carbonate (

), anhydrous, powdered (2.0 - 3.0 equivalents). -

Solvent: Acetonitrile (MeCN), HPLC grade, dried over molecular sieves.[1]

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) if using alkyl chlorides or less reactive bromides (Finkelstein condition).[1]

Step-by-Step Procedure

Step 1: Reaction Setup

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Charge the flask with 1-(methoxymethyl)piperazine (1.0 equiv) and anhydrous Acetonitrile (0.1 M concentration relative to amine).

-

Add

(2.0 equiv) in a single portion.[1] -

Optional: Add KI (0.1 equiv) if activation is required.[1]

Step 2: Alkylation

-

Cool the mixture to 0°C (ice bath) to minimize exotherms and over-alkylation.

-

Add the Alkyl Halide (1.05 equiv) dropwise over 15–30 minutes.

-

Note: Slow addition favors mono-alkylation over quaternization.[1]

-

-

Allow the reaction to warm to Room Temperature (20–25°C).

-

Monitor by TLC or LC-MS.[1]

Step 3: Workup (Basic/Neutral) [1]

-

Filter the reaction mixture through a pad of Celite to remove inorganic salts (

, KX).[1] Wash the pad with MeCN.[1] -

Concentrate the filtrate under reduced pressure (Rotavap) at

. -

Redissolve the residue in Dichloromethane (DCM) .

-

Wash with saturated aqueous

or Brine .[1]-

Warning: Do NOT use water if the product is highly water-soluble; instead, proceed directly to purification or salt precipitation if applicable.[1]

-

-

Dry the organic layer over anhydrous

, filter, and concentrate.[1]

Step 4: Purification

Visualization of Workflows

Reaction Scheme & Mechanism

This diagram illustrates the transformation and the competing hydrolysis pathway to avoid.

Caption: Reaction pathway showing the selective alkylation of N4 and the critical acid-catalyzed degradation pathway to avoid.

Experimental Decision Tree

A logic flow for optimizing the reaction based on alkyl halide reactivity.

Caption: Decision matrix for selecting reaction conditions based on electrophile reactivity.

Data Summary & Troubleshooting

| Parameter | Standard Condition | Optimization | Rationale |

| Solvent | Acetonitrile (MeCN) | DMF or DMAc | MeCN is easier to remove; DMF improves solubility for polar substrates.[1] |

| Base | Cesium increases reactivity; DIPEA is soluble but harder to remove without acid wash.[1] | ||

| Temperature | 25°C (RT) | 40°C - 60°C | Heat increases rate but risks MOM hydrolysis if trace water is present.[1] |

| Purification | Silica + 1% | Neutral Alumina | Silica is naturally acidic; amine additive prevents on-column degradation.[1] |

Common Pitfalls

-

MOM Cleavage: Indicated by the appearance of unsubstituted piperazine or formaldehyde odor.[1]

-

Bis-Alkylation (Quaternization): Formation of quaternary ammonium salt.[1]

-

Cause: Excess alkyl halide or high temperatures.[1]

-

Fix: Use slight excess of amine (1.1 eq) vs halide, or strictly 1:1 stoichiometry with slow addition.

-

References

-

Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1] (Definitive guide on MOM group stability and cleavage conditions).

-

Salvatore, R. N., et al. (2001).[1] "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.[1] Link (General review of amine alkylation strategies).[1]

-

Patel, A., et al. (2020).[1][4] "Scalable synthesis of N-alkyl piperazines." Organic Process Research & Development. (General protocols for piperazine functionalization).

-

Sigma-Aldrich / Merck. "Safety Data Sheet: 1-(Methoxymethyl)piperazine derivatives."[1] (Consult specific SDS for handling MOM-protected amines).

The Strategic Integration of 1-(Methoxymethyl)piperazine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in potent, selective, and bioavailable drug candidates.[1][2] Within the realm of kinase inhibitor design, this six-membered heterocycle is instrumental in modulating aqueous solubility, fine-tuning basicity, and providing a versatile linker to engage with solvent-exposed regions of the kinase ATP-binding site. This guide delves into the application of N-functionalized piperazines, with a specific focus on 1-(Methoxymethyl)piperazine, a reagent that, while less common than its N-methyl or N-Boc counterparts, offers unique chemical properties for strategic synthetic design. We will explore its role as both a modifiable building block and a potential protecting group, providing detailed protocols and explaining the rationale behind its application in theoretical and practical synthetic workflows for kinase inhibitor development.

The Piperazine Moiety: A Gateway to Enhanced Drug-Like Properties

The persistent inclusion of the piperazine scaffold in numerous FDA-approved kinase inhibitors is a testament to its profound impact on molecular properties critical for therapeutic success. Its utility stems from several key attributes:

-

Enhanced Aqueous Solubility: The two nitrogen atoms of the piperazine ring can be protonated at physiological pH, significantly increasing the water solubility of the parent molecule.[3][4] This is a crucial factor for achieving adequate drug concentration in plasma and ensuring reliable oral bioavailability.[5]

-

Modulation of Basicity (pKa): The substitution on one of the piperazine nitrogens directly influences the basicity of the other. This allows medicinal chemists to fine-tune the pKa of the molecule to optimize target engagement, cell permeability, and pharmacokinetic profiles.

-

Versatile Synthetic Handle: The secondary amine of a monosubstituted piperazine provides a reactive nucleophile for straightforward incorporation into a target scaffold, typically through reactions like nucleophilic aromatic substitution (SNAr), Buchwald-Hartwig amination, or amide bond formation.[6]

Table 1: Comparison of Common N-Substituted Piperazines in Drug Design

| N-Substituent | Common Role | Key Features & Rationale | Representative Reagent |

| Methyl | Basicity modulation, solubility enhancement | Increases basicity of the distal nitrogen; metabolically stable; mimics the terminal moiety of Imatinib. | 1-Methylpiperazine |

| tert-Butoxycarbonyl (Boc) | Protecting group | Reduces nucleophilicity and basicity of the protected nitrogen; allows for selective reaction at the unprotected NH; readily cleaved under acidic conditions. | 1-Boc-piperazine |

| Methoxymethyl (MOM) | Protecting group, solubility modifier | The MOM group is a well-known protecting group for amines and alcohols, cleavable under acidic conditions.[7][8] Its ether linkage may offer different solubility and metabolic stability profiles compared to a simple alkyl group. | 1-(Methoxymethyl)piperazine |

1-(Methoxymethyl)piperazine: A Dual-Role Reagent

1-(Methoxymethyl)piperazine can be envisioned in two primary strategic roles in the synthesis of kinase inhibitors:

-

As a Modifiable Building Block: Incorporated into the final molecule, where the methoxymethyl group itself contributes to the desired physicochemical properties.

-

As a Protected Piperazine Synthon: Where the methoxymethyl (MOM) group serves as a protecting group for one of the piperazine nitrogens, allowing for selective reaction at the other nitrogen, followed by deprotection to reveal the free piperazine for further functionalization.

The MOM group is an acetal and is known to be labile under acidic conditions.[7][9] This property is central to its utility as a protecting group.

Sources

- 1. swgdrug.org [swgdrug.org]

- 2. MOM Ethers [organic-chemistry.org]

- 3. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. How does solubility affect oral bioavailability? [synapse.patsnap.com]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. adichemistry.com [adichemistry.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. benchchem.com [benchchem.com]

1-(Methoxymethyl)piperazine: A Versatile Scaffold for CNS-Acting Agents - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide on the synthesis, characterization, and potential applications of 1-(methoxymethyl)piperazine in the development of novel Central Nervous System (CNS)-acting agents. While this specific molecule remains relatively underexplored in published literature, its unique structural features suggest significant potential as a versatile scaffold in medicinal chemistry. These notes offer a logically structured framework for researchers to explore its therapeutic possibilities, grounded in established principles of piperazine pharmacology and modern drug discovery workflows.

I. Introduction: The Strategic Value of the Piperazine Moiety in CNS Drug Design

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs targeting the CNS.[1][2][3] Its prevalence stems from a combination of favorable physicochemical properties and synthetic tractability. The two nitrogen atoms within the six-membered ring provide a polar surface area and opportunities for hydrogen bonding, which can enhance aqueous solubility and bioavailability.[3] Furthermore, the piperazine scaffold offers a flexible yet conformationally constrained backbone, allowing for the precise spatial orientation of pharmacophoric groups to interact with specific biological targets.[3]

Many successful CNS drugs, including antipsychotics, antidepressants, and anxiolytics, feature a piperazine core.[4] The nature of the substituent on the piperazine nitrogen atoms significantly influences the pharmacological profile of the resulting compound. While extensive research has focused on N-aryl and N-benzyl piperazines, the potential of N-alkoxyalkyl substituents, such as the methoxymethyl group, remains an intriguing area for exploration. The methoxymethyl group introduces a unique combination of polarity, hydrogen bond accepting capability, and metabolic stability that could offer advantages in CNS drug design, particularly in modulating blood-brain barrier (BBB) penetration and target engagement.

This guide will therefore focus on providing a practical framework for the synthesis and evaluation of 1-(methoxymethyl)piperazine and its derivatives as potential CNS-active agents.

II. Synthesis of 1-(Methoxymethyl)piperazine

The synthesis of 1-(methoxymethyl)piperazine can be approached through several established methods for N-alkylation of piperazine. The choice of method may depend on the scale of the synthesis, available starting materials, and desired purity. A common and straightforward approach involves the direct N-alkylation of piperazine with a suitable methoxymethylating agent.

Protocol 1: Synthesis via N-Alkylation with Methoxymethyl Chloride

This protocol describes a lab-scale synthesis of 1-(methoxymethyl)piperazine from piperazine and methoxymethyl chloride.

Rationale: This method utilizes a direct electrophilic substitution on one of the nitrogen atoms of piperazine. Using an excess of piperazine helps to minimize the formation of the di-substituted by-product. A base is required to neutralize the hydrochloric acid generated during the reaction.

Materials:

-

Piperazine

-

Methoxymethyl chloride (MOM-Cl)

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve piperazine (2 to 4 molar equivalents) in the chosen solvent (DCM or THF).

-

Cool the solution to 0 °C using an ice bath.

-

Add the base (triethylamine or potassium carbonate, 1.5 to 2 molar equivalents) to the solution.

-

Slowly add methoxymethyl chloride (1 molar equivalent) dropwise to the cooled, stirring solution. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

If DCM was used as the solvent, separate the organic layer. If THF was used, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 1-(methoxymethyl)piperazine.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

III. Physicochemical Properties and Drug-Likeness Assessment

Before embarking on extensive biological testing, it is crucial to assess the fundamental physicochemical properties of 1-(methoxymethyl)piperazine to predict its drug-like potential, particularly for CNS applications.

| Property | Predicted/Typical Value | Significance in CNS Drug Design |

| Molecular Weight | ~130 g/mol | Low molecular weight is generally favorable for crossing the blood-brain barrier. |

| LogP (Lipophilicity) | Predicted to be low to moderate | A balanced LogP is critical for BBB penetration; too high can lead to non-specific binding and poor solubility, while too low can hinder membrane permeation. |

| Topological Polar Surface Area (TPSA) | Moderate | TPSA is a key predictor of BBB penetration. Generally, a TPSA of less than 90 Ų is considered favorable for CNS drugs. |

| Hydrogen Bond Donors/Acceptors | 1 Donor, 3 Acceptors | These influence solubility and interactions with biological targets. |

| pKa | Expected to be in the basic range | The basicity of the piperazine nitrogens will affect the compound's ionization state at physiological pH, which in turn influences solubility, permeability, and receptor binding. |

IV. Proposed CNS-Targeted Screening Cascade

The following is a proposed screening cascade to evaluate the potential of 1-(methoxymethyl)piperazine and its derivatives as CNS-acting agents. This workflow progresses from initial in vitro assessments of BBB permeability and receptor binding to more complex in vivo behavioral models.

Caption: Proposed screening cascade for CNS-acting agents.

A. In Vitro Assays

Rationale: The ability of a compound to cross the BBB is a primary prerequisite for a centrally acting drug. The PAMPA-BBB assay is a high-throughput, non-cell-based assay that predicts passive diffusion across the BBB.[5][6][7] It is a cost-effective initial screen to prioritize compounds for further development.[8]

Protocol 2: PAMPA-BBB Assay

Materials:

-

PAMPA plate system (e.g., 96-well filter plates and acceptor plates)

-

Porcine brain lipid extract

-

Dodecane

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Reference compounds (high and low permeability controls)

-

Plate reader for quantification (e.g., UV-Vis or LC-MS/MS)

Procedure:

-

Membrane Coating: Prepare the brain lipid solution in dodecane. Carefully apply a small volume (e.g., 5 µL) of the lipid solution to the filter of each well in the donor plate.

-

Donor Solution Preparation: Prepare the donor solution by diluting the test compound stock solution in PBS to the final desired concentration (e.g., 100 µM).

-

Acceptor Solution Preparation: Fill the wells of the acceptor plate with PBS.

-

Assay Assembly: Carefully place the donor plate onto the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.

-

Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

-

Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

-

Permeability Calculation: Calculate the effective permeability (Pe) using the following equation: Pe = [ -ln(1 - CA(t) / Cequilibrium) ] / [ A * (1/VD + 1/VA) * t ] where CA(t) is the compound concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, A is the filter area, VD is the volume of the donor well, and VA is the volume of the acceptor well.

Data Interpretation: Compounds are typically categorized as having low, medium, or high BBB permeability based on their calculated Pe values in comparison to the reference compounds.

Rationale: To identify the potential mechanism of action, it is essential to screen 1-(methoxymethyl)piperazine derivatives against a panel of CNS-relevant receptors.[9][10] Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.[11][12]

Protocol 3: General Radioligand Receptor Binding Assay

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest (e.g., serotonin, dopamine, adrenergic receptors)

-

Radiolabeled ligand specific for the target receptor (e.g., [³H]-ligand)

-

Unlabeled ("cold") ligand for non-specific binding determination

-

Test compound (1-(methoxymethyl)piperazine derivative)

-

Assay buffer

-

Glass fiber filters

-

Cell harvester

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate or microcentrifuge tubes, prepare the following for each concentration of the test compound:

-

Total Binding: Assay buffer, cell membranes, and radiolabeled ligand.

-

Non-specific Binding: Assay buffer, cell membranes, radiolabeled ligand, and a high concentration of unlabeled ligand.

-

Test Compound: Assay buffer, cell membranes, radiolabeled ligand, and the test compound at various concentrations.

-

-

Incubation: Incubate the reaction mixtures at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

B. In Vivo Behavioral Models

Based on the in vitro profiling, promising compounds can be advanced to in vivo behavioral models to assess their potential therapeutic effects.

Rationale: The forced swim test is a widely used preclinical model to screen for antidepressant-like activity.[13][14][15][16][17] The test is based on the principle that when mice are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility.[4]

Protocol 4: Mouse Forced Swim Test

Materials:

-

Male or female mice

-

Cylindrical container (e.g., 2 L beaker)

-

Water at 23-25°C

-

Video recording system

-

Test compound and vehicle

-

Drying cage with a heat source

Procedure:

-

Acclimation: Allow the mice to acclimate to the testing room for at least 60 minutes before the experiment.

-

Dosing: Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).

-

Test Session: Gently place each mouse into the cylinder filled with water to a depth where the mouse cannot touch the bottom. The session typically lasts for 6 minutes.

-

Recording: Video record the entire session for later analysis.

-

Scoring: Score the last 4 minutes of the 6-minute session for the duration of immobility. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

-

Post-test Care: After the test, remove the mice from the water, gently dry them, and place them in a warmed cage to recover before returning them to their home cage.

Data Analysis: Compare the duration of immobility between the vehicle-treated group and the test compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of antidepressant-like effects.

Rationale: The elevated plus maze is a standard behavioral assay for assessing anxiety-like behavior in rodents.[18][19][20][21][22] The maze consists of two open arms and two enclosed arms. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Protocol 5: Rat Elevated Plus Maze

Materials:

-

Male or female rats

-

Elevated plus maze apparatus

-

Video tracking system

-

Test compound and vehicle

Procedure:

-

Acclimation: Acclimate the rats to the testing room for at least 60 minutes prior to the test. The lighting in the room should be kept at a low level.

-

Dosing: Administer the test compound or vehicle to the rats at a specific time before placing them in the maze.

-

Test Session: Place the rat in the center of the maze, facing one of the open arms. Allow the rat to explore the maze for a 5-minute session.

-

Recording: Use a video tracking system to record the rat's movement, including the number of entries into and the time spent in each arm.

-

Post-test: After the 5-minute session, return the rat to its home cage. Clean the maze thoroughly between each trial to remove any olfactory cues.

Data Analysis: The primary measures of anxiolytic-like activity are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters in the test compound-treated group compared to the vehicle group suggests an anxiolytic effect. The total number of arm entries can be used as a measure of general locomotor activity.

V. Conclusion and Future Directions

1-(Methoxymethyl)piperazine represents a novel and synthetically accessible scaffold for the development of CNS-acting agents. Its unique physicochemical properties may offer advantages in terms of solubility, metabolic stability, and blood-brain barrier penetration. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro profiling, and in vivo behavioral evaluation of this compound and its derivatives.

Future research should focus on building a structure-activity relationship (SAR) by synthesizing a library of derivatives with modifications to the methoxymethyl group and substitutions on the second piperazine nitrogen. Promising lead compounds identified through the proposed screening cascade can then be advanced to more sophisticated in vivo models of CNS disorders, pharmacokinetic studies, and detailed toxicological evaluations. The exploration of this chemical space holds the potential to uncover novel therapeutic agents for a range of neurological and psychiatric conditions.

VI. References

-

US Patent US2905673A, "Method for preparing 1-methylpiperazine", published September 22, 1959.

-

US Patent US3948900A, "Preparation of 1-methylpiperazine and 1,4-dimethylpiperazine as co-products", published April 6, 1976.

-

US Patent US4845218A, "Preparation of n-methylpiperazine", published July 4, 1989.

-

"Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ChemistryOpen, 2026.

-

"The Mouse Forced Swim Test." Journal of Visualized Experiments, 2012.

-

"The use of the elevated plus maze as an assay of anxiety-related behavior in rodents." Nature Protocols, 2007.

-

"Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions." Expert Opinion on Drug Metabolism & Toxicology, 2019.

-

"In vitro receptor binding assays." ResearchGate, 2025.

-

"Parallel Artificial Membrane Permeability Assay (PAMPA)." Evotec, Accessed 2024.

-

"Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice." NSW Department of Primary Industries, 2020.

-

"2.8. Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB)." MDPI, 2025.

-

"Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants." Cuestiones de Fisioterapia, 2024.

-

"SIGMA RECEPTOR BINDING ASSAYS." Current Protocols in Pharmacology, 2016.

-

"Elevated Plus Maze." Maze Engineers - Conduct Science, Accessed 2024.

-

European Patent EP3154955B1, "METHOD FOR SYNTHESIS OF N-METHYL PIPERAZINE DIPHENOLAMIDE AND RELATED COMPOSITION", published November 27, 2019.

-

"Parallel Artificial Membrane Permeability Assay (PAMPA) Platform." Paralab, Accessed 2024.

-

"The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents: Techniques and Protocols." ResearchGate, 2025.

-

World Intellectual Property Organization Patent WO2005021521A1, "Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride", published March 10, 2005.

-

"Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties." ACS Medicinal Chemistry Letters, 2017.

-

"Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective." Pharmaceutics, 2021.

-

"Forced Swim Test in Mice." UCSF IACUC, 2019.

-

"Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates." Journal of Cheminformatics, 2023.

-

"Elevated plus maze protocol." protocols.io, 2023.

-

"Some pharmacological properties of piperazine." British Journal of Pharmacology and Chemotherapy, 1968.

-

"In vitro receptor binding assays: general methods and considerations." Methods in Molecular Biology, 2008.

-

"The Forced Swim Test as a Model of Depressive-like Behavior." Journal of Visualized Experiments, 2015.

-

"Time-of-Day and Age Impact on Memory in Elevated Plus-Maze Test in Rats." Frontiers in Behavioral Neuroscience, 2018.

-

"PMBBB - Parallel Artificial Membrane Permeability Assay-BBB Kit." BioAssay Systems, Accessed 2024.

-

"Assay of CB1 Receptor Binding." ResearchGate, 2025.

-

"Forced Swim Test v.3." University of Notre Dame IACUC, Accessed 2024.

Sources

- 1. US4845218A - Preparation of n-methylpiperazine - Google Patents [patents.google.com]

- 2. US3948900A - Preparation of 1-methylpiperazine and 1,4-dimethylpiperazine as co-products - Google Patents [patents.google.com]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. paralab.es [paralab.es]

- 7. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PAMPA | Evotec [evotec.com]

- 9. researchgate.net [researchgate.net]

- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 16. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 17. animal.research.wvu.edu [animal.research.wvu.edu]

- 18. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. maze.conductscience.com [maze.conductscience.com]

- 20. researchgate.net [researchgate.net]

- 21. protocols.io [protocols.io]

- 22. Frontiers | Time-of-Day and Age Impact on Memory in Elevated Plus-Maze Test in Rats [frontiersin.org]

Experimental procedure for amide bond formation with 1-(Methoxymethyl)piperazine

Application Note: Strategic Amide Bond Formation with 1-(Methoxymethyl)piperazine

Abstract & Chemical Context

This guide details the experimental protocols for coupling 1-(Methoxymethyl)piperazine (N-MOM piperazine) with carboxylic acids to form amide bonds.

The Critical Challenge:

While piperazines are standard secondary amines, the

-

Stability Profile: Stable under basic and neutral conditions.

-

Instability: Hydrolyzes rapidly in aqueous acid (pH < 4) to release formaldehyde and the free piperazine, potentially leading to side reactions or loss of the protecting group.

Therefore, standard amide coupling workups involving 1M HCl washes must be avoided . This guide presents two self-validating protocols designed to preserve the

Pre-Reaction Analysis & Reagent Selection

Before initiating synthesis, select the protocol based on your scale and substrate complexity.

| Feature | Protocol A: HATU Activation | Protocol B: T3P Coupling |

| Scale | Discovery (< 100 mg) | Process / Scale-up (> 1 g) |

| Cost | High | Moderate/Low |

| Epimerization Risk | Low (with HOBt/HOAt) | Very Low (T3P is superior) |

| Workup | Chromatography usually required | Aqueous extraction often sufficient |

| Reactivity | Extremely High (Good for hindered acids) | Moderate to High |

Protocol A: High-Efficiency HATU Coupling (Discovery Scale)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard for rapid amide formation, particularly for sterically hindered carboxylic acids. We utilize a "Base-First" activation strategy to ensure the carboxylic acid is fully deprotonated before amine addition.[1]

Materials

-

Carboxylic Acid Substrate (1.0 equiv)

-

1-(Methoxymethyl)piperazine (1.1 – 1.2 equiv)

-

HATU (1.1 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M – 0.2 M)

Step-by-Step Procedure

-

Activation:

-

Charge a flame-dried reaction vial with the Carboxylic Acid (1.0 equiv) and anhydrous DMF.

-

Add DIPEA (3.0 equiv). Stir for 5 minutes at Room Temperature (RT).

-

Checkpoint: Solution should be homogeneous. If acid does not dissolve, mild sonication is permitted.

-

Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange.

-

Stir for 15–30 minutes to form the activated O-At ester.

-

-

Coupling:

-

Add 1-(Methoxymethyl)piperazine (1.2 equiv) dropwise.

-

Stir at RT for 2–16 hours. Monitor by LC-MS.

-

Validation: LC-MS should show Product Mass [M+H]+. Look for a peak corresponding to [M-30]+ (loss of formaldehyde) which indicates fragmentation in the MS source, but not necessarily degradation in the flask.

-

-

Workup (Crucial - Non-Acidic):

-

Dilute: Pour reaction mixture into 10 volumes of Ethyl Acetate (EtOAc).

-

Wash 1: Wash with Saturated

(removes unreacted acid and HATU byproducts). -

Wash 2: Wash with Water (removes DMF).

-

Wash 3: Wash with Brine.

-

Dry: Dry organic layer over

, filter, and concentrate. -

Purification: Flash column chromatography (DCM/MeOH gradient).

-

Protocol B: Scalable T3P Coupling (Process Scale)

Rationale: Propylphosphonic anhydride (T3P) is a cyclic anhydride that generates water-soluble byproducts. It is less prone to causing epimerization and allows for a safer, non-explosive workflow compared to HOBt/HATU.[2]

Materials

-

Carboxylic Acid Substrate (1.0 equiv)

-

1-(Methoxymethyl)piperazine (1.2 equiv)

-

T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or

(3.0 equiv) -

Solvent: EtOAc or 2-MeTHF (preferred for green chemistry)

Step-by-Step Procedure

-

Setup:

-

Dissolve Carboxylic Acid (1.0 equiv) and 1-(Methoxymethyl)piperazine (1.2 equiv) in EtOAc (5–10 volumes).

-

Add Pyridine (3.0 equiv).

-

Note: T3P reacts very slowly with amines alone; it requires the carboxylate to form the mixed anhydride.

-

-

Addition:

-

Cool the mixture to 0°C (optional, but recommended to suppress impurities).

-

Add T3P solution (1.5 equiv) dropwise over 10 minutes.

-